molecular formula C11H10FNO B13219008 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde

1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B13219008
M. Wt: 191.20 g/mol
InChI Key: DPPNGHLVJYVFJC-UHFFFAOYSA-N
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Description

1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.

    Reaction Conditions: The initial step involves the formation of an intermediate through a condensation reaction, followed by cyclization to form the indole ring

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Techniques like continuous flow synthesis can be employed for large-scale production.

Chemical Reactions Analysis

1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions are commonly used.

    Major Products: The major products formed from these reactions include 1-Ethyl-4-fluoro-1H-indole-3-carboxylic acid, 1-Ethyl-4-fluoro-1H-indole-3-methanol, and various substituted indoles.

Scientific Research Applications

1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in multicomponent reactions to generate complex molecules.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde can be compared with other similar compounds such as:

    1H-Indole-3-carbaldehyde: Lacks the ethyl and fluoro substituents, leading to different chemical and biological properties.

    4-Fluoro-1H-indole-3-carbaldehyde: Lacks the ethyl group, which may affect its reactivity and applications.

    1-Ethyl-1H-indole-3-carbaldehyde: Lacks the fluoro substituent, which can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

1-ethyl-4-fluoroindole-3-carbaldehyde

InChI

InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)11-9(12)4-3-5-10(11)13/h3-7H,2H2,1H3

InChI Key

DPPNGHLVJYVFJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC=C2F)C=O

Origin of Product

United States

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